(3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one
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Overview
Description
(3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one is a complex organic compound characterized by its unique structure, which includes a piperidin-4-one core substituted with dimethylamino and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with piperidin-4-one in the presence of dimethylamine. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-oxides, while reduction can produce amines.
Scientific Research Applications
(3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.
Mechanism of Action
The mechanism of action of (3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dimethylamino groups can interact with biological macromolecules, affecting their function. These interactions can modulate various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-phenylpiperidin-4-one: Similar structure but lacks the nitro group, which may result in different reactivity and biological activity.
(3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-methylphenyl)piperidin-4-one: Contains a methyl group instead of a nitro group, affecting its chemical properties and applications.
Uniqueness
The presence of the nitrophenyl group in (3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.
Properties
IUPAC Name |
(3Z,5Z)-3,5-bis(dimethylaminomethylidene)-1-(4-nitrophenyl)piperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-18(2)9-13-11-20(12-14(17(13)22)10-19(3)4)15-5-7-16(8-6-15)21(23)24/h5-10H,11-12H2,1-4H3/b13-9-,14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMICVHNEADRYTM-FOIMCPNXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CN(CC(=CN(C)C)C1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C=C/1\C(=O)/C(=C\N(C)C)/CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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